1-methyl-5-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidine-1-carbonyl]-1-methyl-4-thiophen-2-ylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-24-15-20(19(11-22(24)27)21-7-4-10-29-21)23(28)26-13-18(14-26)25-9-8-16-5-2-3-6-17(16)12-25/h2-7,10-11,15,18H,8-9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUWNGMEDNWMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)N3CC(C3)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The key steps include the formation of the tetrahydroisoquinoline core, followed by the introduction of the azetidine and thiophene moieties. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
Scientific Research Applications
1-methyl-5-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-5-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares the target compound with structurally related molecules from the literature:
Key Observations :
- Substituent Effects : The thiophene group in the target compound may improve solubility compared to nitroaryl (1l) or trifluoromethyl (Example 74) substituents, which are highly lipophilic .
- Synthetic Complexity: The azetidine-tetrahydroisoquinoline linkage in the target compound likely requires multi-step synthesis, similar to the coupling strategies in Example 74 (acetonitrile-mediated reactions with triethylamine) .
Hydrogen Bonding and Crystal Packing
The lactam carbonyl in the dihydropyridinone core is a strong hydrogen-bond acceptor, analogous to the pyrrolidinone in ’s compound. However, the absence of a hydrate form (cf. Graph set analysis () would clarify intermolecular interactions, such as R₂²(8) motifs common in lactam-containing structures .
Stereochemical Considerations
Unlike the triazolopyridine derivatives in , which exhibit 1E,3E or 1Z,3Z stereoisomerism, the target compound’s stereochemistry is fixed due to its fused ring system. This rigidity may reduce off-target effects compared to flexible diene-containing analogs .
Pharmacological Implications
For example:
- The tetrahydroisoquinoline group is common in topoisomerase inhibitors.
- The thiophene moiety may mimic phenyl or pyridyl groups in ATP-binding pocket interactions.
Biological Activity
The compound 1-methyl-5-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)azetidine-1-carbonyl]-4-(thiophen-2-yl)-1,2-dihydropyridin-2-one is a complex organic molecule with potential pharmacological applications. Its structure includes a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neurological contexts. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structural components include:
- A dihydropyridinone moiety.
- An azetidine ring linked to a tetrahydroisoquinoline derivative.
- A thiophene substituent.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antioxidant effects
- Antimicrobial properties
- Cognitive enhancement
The specific biological activities of the target compound can be categorized as follows:
Antioxidant Activity
Studies have shown that tetrahydroisoquinoline derivatives possess significant antioxidant properties. For instance, compounds with similar dihydropyridine structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for neuroprotection and may contribute to cognitive function preservation .
Antimicrobial Properties
Compounds containing thiophene and dihydropyridine rings have been reported to exhibit antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are known for their neuroprotective effects. They may enhance dopaminergic activity and protect against neurodegenerative diseases by modulating neurotransmitter systems. The presence of the azetidine moiety may further enhance these effects by improving blood-brain barrier penetration .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Substituents on the dihydropyridinone : Altering substituents can enhance or diminish activity.
- Azetidine ring modifications : Changes in the azetidine structure can affect binding affinity to biological targets.
For example, modifications that increase lipophilicity often lead to improved bioavailability and cellular uptake.
Case Studies
- Neuroprotective Study : A study conducted on a similar tetrahydroisoquinoline derivative showed significant improvement in cognitive function in rodent models. The compound reduced markers of oxidative stress and inflammation in the brain .
- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus demonstrated that derivatives with thiophene groups exhibited potent antimicrobial activity, suggesting potential for development as new antibiotics .
- Cardiovascular Effects : Preliminary studies indicated that compounds with dihydropyridine structures could effectively lower blood pressure in hypertensive models, suggesting a potential role in cardiovascular therapy .
Q & A
Basic: What synthetic methodologies are recommended for preparing the target compound?
Answer: The compound can be synthesized via reductive amination and coupling reactions. For example, sodium triacetoxyborohydride is used in reductive amination steps to stabilize intermediates (e.g., tert-butyl-protected piperidine derivatives) . Azetidine and tetrahydroisoquinoline moieties are introduced through carbonyl coupling reactions, as demonstrated in analogous dihydropyridinone syntheses . Purification typically involves column chromatography, with yields ranging from 60–73% depending on reaction optimization .
Advanced: How can researchers optimize reaction yields during scale-up synthesis?
Answer: Key factors include solvent selection (e.g., methanol for salt formation), stoichiometric control of reagents (e.g., 1.2–1.5 equivalents of coupling agents), and temperature modulation (room temperature for acid-sensitive steps) . Evidence from similar compounds suggests that extended stirring (e.g., 10–24 hours) and controlled addition of HCl for salt precipitation improve reproducibility . Post-reaction HPLC monitoring (>95% purity threshold) ensures batch consistency .
Basic: What analytical techniques confirm the structural integrity of the compound?
Answer: Critical methods include:
- 1H NMR : Assigns protons in the azetidine (δ 3.5–4.0 ppm), thiophene (δ 7.0–7.5 ppm), and dihydropyridinone (δ 5.5–6.5 ppm) regions .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- HPLC : Quantifies purity (>95% required for pharmacological studies) .
Advanced: How should discrepancies in NMR data be resolved when synthesizing the compound under varying conditions?
Answer: Contradictions in proton splitting or chemical shifts often arise from solvent polarity, residual water, or by-products. For example, incomplete reduction of intermediates may introduce NH signals. Strategies include:
- Repetition under anhydrous conditions.
- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Comparative analysis with structurally validated analogs (e.g., tert-butyl-protected intermediates in ).
Advanced: What experimental frameworks evaluate the compound’s enzyme inhibition potential?
Answer: Recombinant enzyme assays (e.g., nitric oxide synthase isoforms iNOS, eNOS, nNOS) are standard. Protocols involve:
- Radiolabeled substrate conversion : Measures inhibition via [3H]-citrulline formation in Baculovirus-infected Sf9 cell lysates .
- IC50 determination : Dose-response curves (0.1–100 µM) identify potency. Cross-validate with control inhibitors (e.g., L-NAME for NOS) to rule off-target effects .
Basic: What functional groups in the compound are reactive sites for derivatization?
Answer: Key reactive groups:
- Azetidine carbonyl : Susceptible to nucleophilic attack (e.g., amine coupling).
- Thiophene ring : Supports electrophilic substitution (e.g., bromination).
- Dihydropyridinone NH : Participates in hydrogen bonding or alkylation .
Advanced: How is stereochemical control achieved during synthesis?
Answer: Chiral intermediates (e.g., (±)-pyrrolidine derivatives) are resolved using chiral HPLC or diastereomeric salt formation . For example, tert-butyl carbamate-protected piperidines in are synthesized with borohydride reductants to retain configuration. X-ray crystallography (as in for related compounds) may confirm absolute stereochemistry.
Basic: What purity thresholds are required for pharmacological testing?
Answer: HPLC purity ≥95% is mandatory for in vitro and in vivo studies. Impurities >2% (e.g., unreacted intermediates) may confound bioactivity results .
Advanced: How do structural modifications (e.g., thiophene substitution) impact bioactivity?
Answer: Thiophene’s electron-rich π-system enhances target binding in enzyme pockets. For example, replacing thiophene with phenyl in analogs reduced NOS inhibition by >50% . Computational docking (not directly in evidence but inferred from ) can predict substituent effects on binding affinity.
Basic: What safety protocols are critical during synthesis?
Answer: Standard practices include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
